molecular formula C8H9LiN2O2 B2398443 Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate CAS No. 2138271-40-4

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate

Cat. No.: B2398443
CAS No.: 2138271-40-4
M. Wt: 172.11
InChI Key: JESFWJQIHHYIQX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate is a chemical compound with the molecular formula C8H9LiN2O2 and a molecular weight of 172.11. This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate typically involves the reaction of 5-aminopyridine with 2-bromopropanoic acid in the presence of a lithium base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aqueous solutions of various cations such as sodium or potassium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of corresponding salts with different cations.

Scientific Research Applications

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as a component in battery technology.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share structural similarities with Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate and exhibit similar biological activities.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds are known for their anti-fibrotic and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific combination of lithium and 5-aminopyridin-2-yl propanoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

lithium;2-(5-aminopyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESFWJQIHHYIQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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